N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine
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Overview
Description
N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and amine groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine typically involves a series of organic reactions, including amination and coupling reactions. One common method involves the reaction of 3,4-dimethylaniline with 4-bromo-4’-methylbiphenyl under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-methylphenyl)-N,N-diphenylbenzidine
- N,N-Diphenyl-N,N-di(m-tolyl)benzidine
- 4,4’-Bis[N-phenyl-N-(m-tolyl)amino]biphenyl
Uniqueness
N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine stands out due to its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
216018-11-0 |
---|---|
Molecular Formula |
C29H29N |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-[4-(4-methylphenyl)phenyl]aniline |
InChI |
InChI=1S/C29H29N/c1-20-6-10-25(11-7-20)26-12-16-27(17-13-26)30(28-14-8-21(2)23(4)18-28)29-15-9-22(3)24(5)19-29/h6-19H,1-5H3 |
InChI Key |
KHYJQGGBXKYULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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